N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a heterocyclic compound featuring a benzoxazepine core fused with a benzene ring. Its structure includes an isobutyl group at position 5, two methyl groups at position 3, and a butyramide substituent at position 7. The compound’s unique substitution pattern confers distinct physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-6-7-17(22)20-14-8-9-15-16(10-14)24-12-19(4,5)18(23)21(15)11-13(2)3/h8-10,13H,6-7,11-12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPMDWHSHGNNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituents, synthesis pathways, and biological activities.
Structural Analogues
Key Observations :
- Core Heterocycle : The target compound and GSK2982772 share the benzo[b][1,4]oxazepine core, whereas compound 6h features a thiazepine ring (sulfur instead of oxygen), which may alter electronic properties and metabolic stability .
- Substituent Effects : The butyramide group in the target compound contrasts with the trifluoromethyl benzamide in and the triazole carboxamide in GSK2982772 . These differences influence lipophilicity and target binding.
- Biological Relevance : GSK2982772’s RIPK1 inhibition highlights the importance of the triazole-carboxamide moiety for kinase targeting, a feature absent in the target compound .
Key Observations :
- Synthesis Complexity : Thiazepine derivatives (e.g., 6h, 6j) require extended reaction times (24–48 hours) and chromatographic purification . The target compound likely follows similar protocols but may require optimization due to its bulky isobutyl and dimethyl groups.
- Physical State : Solid analogs (e.g., 6h) exhibit higher crystallinity due to aromatic substituents (phenyl), whereas aliphatic substituents (butyl, isobutyl) favor oily or amorphous forms .
Spectroscopic and Analytical Data
A comparison of NMR and mass spectrometry data reveals structural distinctions:
- Target Compound: No specific data provided, but its butyramide group would show characteristic ¹H-NMR signals near δ 2.2–2.4 (CH2) and δ 6.5–8.0 (aromatic protons).
- Compound 6h : ¹H-NMR signals at δ 3.78 (OCH3) and δ 7.20–7.40 (Ph-H); HR-FABMS m/z 272.1104 (MH+) .
- GSK2982772 : Triazole protons typically appear as singlets near δ 8.0–8.5; RIPK1 IC50 = 16 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
